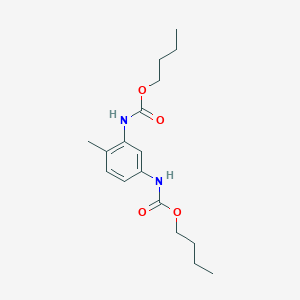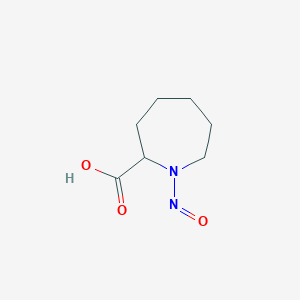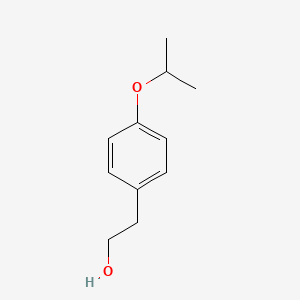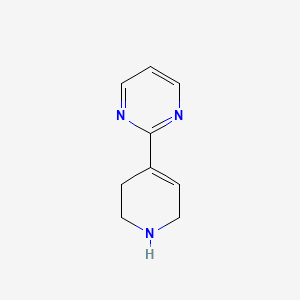![molecular formula C10H7N5 B8774187 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4-amino-1,2,4-triazole under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In the context of its anticancer properties, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a nitrile group.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-naphthol: Contains a naphthol group instead of a benzenecarbonitrile.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenylmethane: Features a phenylmethane group instead of a benzenecarbonitrile.
Uniqueness
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is unique due to its specific combination of a triazole ring and a benzenecarbonitrile moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor and anticancer agent make it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C10H7N5 |
|---|---|
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
4-(1,2,4-triazol-4-yliminomethyl)benzonitrile |
InChI |
InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H |
Clave InChI |
UUWAPZBXKSBICU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NN2C=NN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


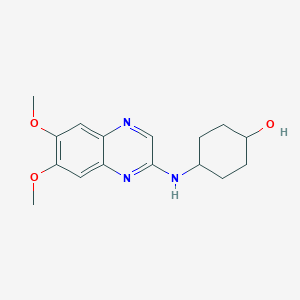



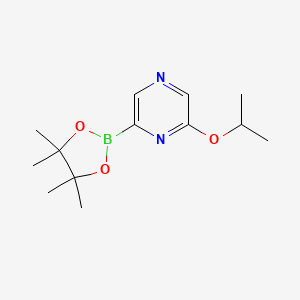
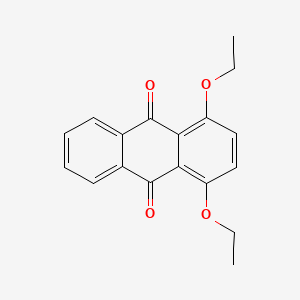

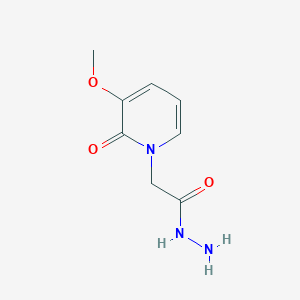
![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
